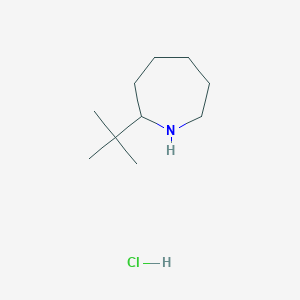

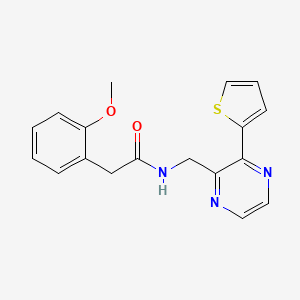

![molecular formula C18H15N5O B2501442 N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-1-methyl-1H-pyrazole-3-carboxamide CAS No. 1171725-00-0](/img/structure/B2501442.png)

N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-1-methyl-1H-pyrazole-3-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-1-methyl-1H-pyrazole-3-carboxamide” is a compound that has been synthesized for various biological applications . It is based upon a benzimidazole thiourea moiety and has unique properties related to elastase inhibition, free radical scavenging activity, and DNA binding ability .

Synthesis Analysis

The compound was synthesized by reacting an acid chloride of benzoic acid with potassium thiocyanate (KSCN), along with the subsequent addition of 4-(1H-benzo[d]imidazol-2-yl)benzenamine via a one-pot three-step procedure . The structure of the resulting benzimidazole-based thiourea was confirmed by spectroscopic techniques including FTIR, 1H-NMR, 13C-NMR, and single-crystal X-ray diffraction .

Molecular Structure Analysis

The molecular structure of the compound was elucidated using single-crystal X-ray diffraction and further examined by Hirshfeld surface analysis . The compound was also investigated using both in silico methodology including molecular docking for elastase inhibition along with quantum chemical studies .

Chemical Reactions Analysis

The compound was synthesized through a series of chemical reactions involving the reaction of an acid chloride of benzoic acid with potassium thiocyanate (KSCN), followed by the addition of 4-(1H-benzo[d]imidazol-2-yl)benzenamine .

Physical And Chemical Properties Analysis

The compound is a benzimidazole-based thiourea . Further physical and chemical properties are not available in the retrieved information.

Scientific Research Applications

Antibacterial and Antimycobacterial Activity

Imidazole derivatives exhibit promising antibacterial and antimycobacterial properties. Researchers have synthesized compounds containing the imidazole ring and evaluated their efficacy against bacterial strains, including Mycobacterium tuberculosis . These derivatives could potentially serve as novel antimicrobial agents.

Anti-Ulcer Activity

Some commercially available drugs, such as omeprazole and pantoprazole, contain the 1,3-diazole (imidazole) ring. These proton pump inhibitors effectively treat gastric ulcers by reducing stomach acid secretion . The anti-ulcer properties of imidazole-based compounds are worth exploring.

Inhibition of Aromatase Enzyme

Aromatase is a crucial enzyme involved in estrogen biosynthesis. Researchers are developing small molecules, including imidazole derivatives, to inhibit aromatase activity. These compounds aim to provide an alternative to existing aromatase inhibitors with improved tolerability .

DNA Binding and Biological Applications

Imidazole-containing compounds have been investigated for their interactions with DNA. Understanding their binding mechanisms and potential therapeutic applications, such as targeting specific genes or regulatory regions, is an active area of research .

Regiocontrolled Synthesis

Recent advances in the regiocontrolled synthesis of substituted imidazoles have expanded their functional applications. These heterocycles play a crucial role in various everyday products and processes .

Mechanism of Action

Target of Action

It’s worth noting that compounds containing the benzimidazole moiety have been known to interact with a wide range of targets due to their broad range of chemical and biological properties .

Mode of Action

Benzimidazole derivatives are known to show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .

Biochemical Pathways

It’s worth noting that benzimidazole derivatives have been reported to exhibit a wide range of biological activities, suggesting that they may interact with multiple biochemical pathways .

Pharmacokinetics

It’s worth noting that the benzimidazole moiety is highly soluble in water and other polar solvents , which could potentially influence its bioavailability.

Result of Action

Benzimidazole derivatives have been reported to exhibit a wide range of biological activities , suggesting that they may have diverse molecular and cellular effects.

Action Environment

It’s worth noting that the benzimidazole moiety is highly soluble in water and other polar solvents , which could potentially influence its action in different environments.

properties

IUPAC Name |

N-[4-(1H-benzimidazol-2-yl)phenyl]-1-methylpyrazole-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15N5O/c1-23-11-10-16(22-23)18(24)19-13-8-6-12(7-9-13)17-20-14-4-2-3-5-15(14)21-17/h2-11H,1H3,(H,19,24)(H,20,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZRWJIWXFPAYKCZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CC(=N1)C(=O)NC2=CC=C(C=C2)C3=NC4=CC=CC=C4N3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15N5O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

317.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-1-methyl-1H-pyrazole-3-carboxamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

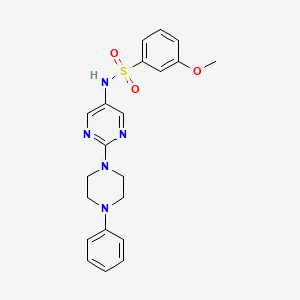

![5-[2,3-Dichloro-4-(ethylsulfonyl)phenyl]-2-(4-methoxyphenyl)-1,3-thiazole](/img/structure/B2501359.png)

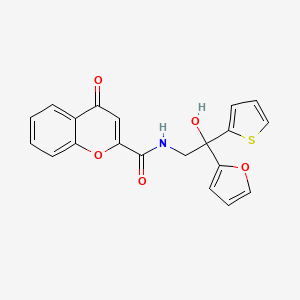

![8-(2-((3-chloro-4-methylphenyl)amino)ethyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2501360.png)

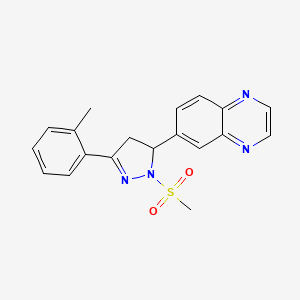

![N-(3,4-dimethylphenyl)-2-[2-(4-methylphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide](/img/no-structure.png)

![3-((4-chlorophenyl)sulfonyl)-N-(4,7-dimethylbenzo[d]thiazol-2-yl)-N-((tetrahydrofuran-2-yl)methyl)propanamide](/img/structure/B2501366.png)

![2,2-dichloro-N-[6-(diethylsulfamoyl)-1,3-benzothiazol-2-yl]acetamide](/img/structure/B2501371.png)

![1-[4-(2,3-Dihydroindol-1-ylmethyl)piperidin-1-yl]prop-2-en-1-one](/img/structure/B2501376.png)

![N-(4-methylcyclohexyl)-1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidine-4-carboxamide](/img/structure/B2501377.png)

![1-(Adamantan-1-yl)-3-propyl-3-[(thiophen-3-yl)methyl]urea](/img/structure/B2501378.png)

![Methyl 2-{[3-(4-fluorophenyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]thio}butanoate](/img/structure/B2501382.png)